N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(Benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a triazolopyridazine moiety via a thioacetamide bridge. Its molecular formula is C₂₀H₁₄FN₆OS₂, with a molecular weight of 418.49 g/mol (CAS No. 852372-75-9) . Characterization typically employs NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6OS2/c21-13-7-5-12(6-8-13)19-25-24-16-9-10-18(26-27(16)19)29-11-17(28)23-20-22-14-3-1-2-4-15(14)30-20/h1-10H,11H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZUMPMDYBWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, also known as WAY-333449, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
- Chemical Formula : C20H13FN6OS2
- Molecular Weight : 436.49 g/mol
- CAS Number : 721964-46-1
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of cancer treatment. The following sections detail its anticancer effects and other notable pharmacological properties.
Anticancer Activity
Recent studies have highlighted the efficacy of triazole derivatives in cancer therapy, with this compound being a notable example.
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- It is believed to interfere with specific signaling pathways associated with cancer cell survival and growth.
-
Case Studies :
- In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver), MCF7 (breast), and A549 (lung). For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
- A study reported that modifications to the triazole ring structure significantly enhanced anticancer activity, particularly when fluorinated groups were included .
Comparative Efficacy
The following table summarizes the IC50 values of this compound compared to other similar compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2... | HepG2 | 0.25 |
| Other Triazole Derivative 1 | MCF7 | 0.30 |
| Other Triazole Derivative 2 | A549 | 0.40 |
Pharmacological Properties
In addition to its anticancer potential, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features suggest interactions with various biological targets, leading to potential therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The presence of the thiazole and triazole moieties enhances the compound's ability to disrupt microbial cell functions .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human breast adenocarcinoma (MCF7) and shown significant anticancer activity .
Case Studies
Several studies have investigated compounds with similar structural motifs to N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:
Case Study 1: Antimicrobial Evaluation
A study evaluated derivatives containing thiazole and triazole groups for their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that modifications to the existing structure could enhance efficacy .
Case Study 2: Anticancer Activity
Research on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted that specific substitutions in the molecular structure could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Research Findings and Mechanistic Insights
- Kinase Inhibition : The triazolopyridazine core mimics ATP-binding motifs, with the 4-fluorophenyl group enhancing affinity for tyrosine kinases (e.g., EGFR) in silico studies .
- Antimicrobial Activity : The 4-chlorophenyl analog () showed MIC = 2 µg/mL against S. aureus, attributed to membrane disruption via thioacetamide interactions .
- Cytotoxicity : The 6-methylbenzothiazole analog () demonstrated IC₅₀ = 1.8 µM in HeLa cells, linked to ROS generation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of the triazolo-pyridazine core, thioether formation via nucleophilic substitution, and final acylation. Key steps include:
- Cyclization : Reacting 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine precursors under reflux with catalysts like acetic acid (80–100°C, 8–12 hours) .
- Thiolation : Introducing the thioacetamide group using thioglycolic acid in DMF at 60°C with a base (e.g., K₂CO₃) to facilitate thiol displacement .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for triazole/fluorophenyl) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 452.0823 for C₂₂H₁₅FN₆OS₂) .
- X-ray Crystallography : Resolve spatial arrangement of the triazolo-pyridazine and benzo[d]thiazole moieties .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Lipophilicity : LogP ~3.2 (calculated via HPLC), indicating moderate membrane permeability but poor aqueous solubility.
- Stability : Degrades under UV light (40% loss in 48 hours) and acidic conditions (pH 2, 50% degradation in 24 hours). Store in amber vials at −20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in ATP concentration (10 μM vs. 100 μM) or buffer pH .
- Compound Purity : Impurities >5% (e.g., unreacted thiol intermediates) can skew results .
- Resolution : Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and ensure HPLC purity >98% .
Q. What strategies enhance selectivity for target enzymes (e.g., kinases) over off-targets?
- Structure-Activity Relationship (SAR) :
- Fluorophenyl Group : Critical for ATP-binding pocket interactions; replacing 4-F with Cl reduces potency by 10-fold .
- Thioacetamide Linker : Modulating sulfur electronegativity improves selectivity (e.g., sulfone derivatives show 3x lower off-target binding) .
- Computational Modeling : Molecular docking (AutoDock Vina) to optimize hydrogen bonding with kinase hinge regions (e.g., Glu95 in JAK2) .
Q. How can metabolic instability of this compound be addressed?
- Metabolism Studies :
- In vitro CYP450 Assays : Rapid oxidation by CYP3A4 (t₁/₂ = 15 min).
- Mitigation : Introduce electron-withdrawing groups (e.g., CF₃ at pyridazine C-6) to block oxidation sites, improving t₁/₂ to >120 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
